3,5-Dimethyl-4-iodoisoxazole
Overview
Description
Synthesis Analysis
The synthesis of 3,5-Dimethyl-4-iodoisoxazole and its derivatives involves several methods, including palladium-catalyzed cross-coupling reactions and the aprotic decomposition of amino-isoxazoles. Labadie (1994) outlined a method where 3,5-Dimethyl-4-iodoisoxazole undergoes palladium-catalyzed coupling with arylboronic acids to form 4-aryl-3,5-dimethylisoxazoles, which are further convertible to 3-aryl-2,4-pentanediones (Labadie, 1994). Another approach involves the aprotic decomposition yielding 5-aryl- and 5-heteroaryl-isoxazoles, providing a new synthesis pathway for 5-iodo-3,4-dimethyl-isoxazole (Vernin et al., 1976).
Molecular Structure Analysis
X-ray diffraction studies have elucidated the molecular structure of isoxazole derivatives, showcasing their triclinic crystal class and planar isoxazole ring, which exhibits intermolecular hydrogen bonds (Prasad et al., 2011). Such detailed structural insights are pivotal for understanding the reactivity and properties of these molecules.
Chemical Reactions and Properties
Isoxazole compounds, including 3,5-Dimethyl-4-iodoisoxazole, participate in various chemical reactions that underline their reactivity patterns. These reactions include the formation of aryl- and heteroaryl-isoxazoles through palladium-catalyzed coupling and the generation of diverse derivatives through tandem synthesis methods (Chen et al., 2015). Their electrophilic character, influenced by the inductive effect of the oxygen atom, is a notable chemical property (Vernin et al., 1976).
Physical Properties Analysis
The physical properties of 3,5-Dimethyl-4-iodoisoxazole derivatives, such as solubility, melting points, and crystal structure, are critical for their practical applications in synthesis and material science. Research by Prasad et al. (2011) on a novel isoxazole derivative provides valuable data on its triclinic crystal class and planar structure, contributing to our understanding of these compounds' physical characteristics (Prasad et al., 2011).
Chemical Properties Analysis
The chemical properties of 3,5-Dimethyl-4-iodoisoxazole, including its reactivity with various chemical agents and its role in synthesis pathways, highlight its versatility. The compound's ability to undergo palladium-catalyzed cross-coupling reactions and participate in the synthesis of complex molecules underscores its value in organic chemistry (Labadie, 1994).
Scientific Research Applications
Palladium-Catalyzed Cross-Coupling : 3,5-Dimethyl-4-iodoisoxazole is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and organostannanes to form 4-aryl-3,5-dimethylisoxazoles. These isoxazole derivatives can be converted into 3-aryl-2,4-pentanediones (Labadie, 1994).
Cross-Coupling Reactions with Olefins and Acetylenes : This compound reacts with phenylacetylene and styrene under palladium (II) chloride-triphenylphosphine catalysis to yield various isoxazole derivatives like 3,5-dimethyl-4-phenylethynyl-isoxazole and 3,5-dimethyl-4-trans-styrylisoxazole (Yamanaka, Shiraiwa, Yamamoto, & Sakamoto, 1981).
Formation of Pyrazolin-4-ylidene Complexes : In a study on palladium(II) pyrazolin-4-ylidenes, 3,5-dimethyl-4-iodoisoxazole derivatives were used to form complexes of different geometries, indicating a strong effect of substituents on complex formation. These complexes have implications in catalytic activities for cross-coupling reactions (Han, Lee, & Huynh, 2009).
Allylic-Allylic Alkylation : 3,5-Dimethyl-4-nitroisoxazole, a related compound, is used in allylic-allylic alkylation, showcasing the potential of dimethylisoxazoles in synthesizing dicarboxylic acid derivatives (Kowalczyk-Dworak, Kwit, & Albrecht, 2020).
Synthesis of Vinyl Derivatives and Polymers : 3,5-Dimethyl-4-vinylisoxazole, synthesized from pentane-2,4-dione, is used to create polymers with pendant isoxazole rings, showcasing its applicability in polymer chemistry (Bertini, Munno, & Pocci, 1976).
Study on Dissociative Ionization : The mass spectra of 3,5-dimethyl-4-haloisoxazoles, including the 4-iodo derivative, were investigated to understand the stability of molecular ions and the mechanism for carbon-halogen bond cleavage (Zhigulev, Khmel’nitskiĭ, & Sokolov, 1971).
Safety And Hazards
Future Directions
Isoxazoles still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .
properties
IUPAC Name |
4-iodo-3,5-dimethyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOXVWRJISEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346666 | |
Record name | 4-Iodo-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-iodoisoxazole | |
CAS RN |
10557-85-4 | |
Record name | 4-Iodo-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-3,5-dimethyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.